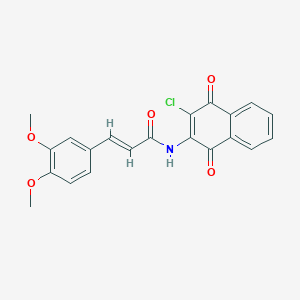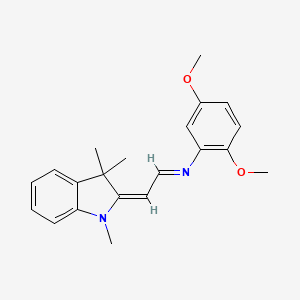
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as DIME, and it has been studied for its potential use in treating various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of DIME in cancer cells is not fully understood. However, studies have shown that DIME can activate the JNK pathway, leading to the induction of apoptosis in cancer cells. DIME has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DIME has been shown to have several biochemical and physiological effects. In addition to its potential anticancer properties, DIME has been shown to have antioxidant and anti-inflammatory properties. DIME has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIME in lab experiments is its relatively simple synthesis method. DIME is also stable under normal laboratory conditions and can be stored for extended periods of time. One limitation of using DIME in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DIME. One area of research could be to investigate the potential use of DIME in combination with other anticancer agents. Another area of research could be to investigate the potential use of DIME in other diseases, such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of DIME in cancer cells.
Métodos De Síntesis
The synthesis of DIME involves the reaction between 2,5-dimethoxybenzaldehyde and 1,3,3-trimethyl-2-indolinone in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
DIME has been studied for its potential use in cancer treatment. Studies have shown that DIME can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. DIME has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
IUPAC Name |
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-14-15(24-4)10-11-19(17)25-5/h6-14H,1-5H3/b20-12+,22-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFTTGDKRKDJP-ULUZADDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NC3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=NC3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

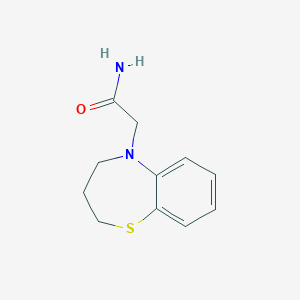

![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
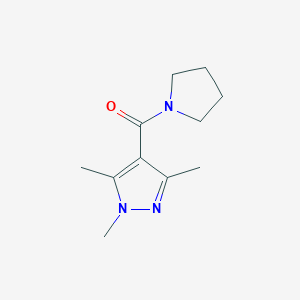
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
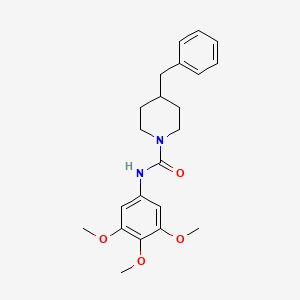
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
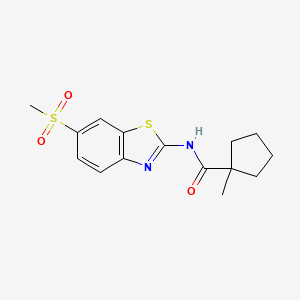
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

